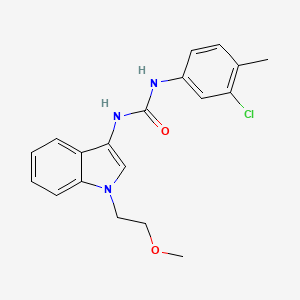

1-(3-chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Description

1-(3-Chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a halogenated aromatic ring (3-chloro-4-methylphenyl) and a substituted indole moiety (1-(2-methoxyethyl)-1H-indol-3-yl). Urea derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring, which may enhance its binding affinity to biological targets. The 2-methoxyethyl substituent on the indole nitrogen likely improves solubility and pharmacokinetic properties .

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-7-8-14(11-16(13)20)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZGCDQMKOTJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that belongs to the class of urea derivatives. Its molecular formula is , with a molecular weight of 357.84 g/mol. This compound is characterized as a white crystalline powder, soluble in dimethyl sulfoxide and ethanol, but insoluble in water. It was primarily developed as a histone deacetylase (HDAC) inhibitor, aiming for applications in cancer treatment by reactivating silenced tumor suppressor genes, leading to apoptosis and cell cycle arrest in various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- HDAC Inhibition : This compound inhibits histone deacetylases, which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound promotes the acetylation of histones, leading to an open chromatin structure and increased transcription of tumor suppressor genes.

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia, lymphoma, breast cancer, colon cancer, lung cancer, and prostate cancer. Apoptosis is facilitated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at different phases depending on the type of cancer cell line, effectively halting proliferation.

Target Interactions

The compound interacts with several molecular targets involved in key cellular pathways relevant to cancer progression and inflammation:

- Tumor Suppressor Genes : Reactivates genes that are often silenced in cancer cells.

- Pro-inflammatory Cytokines : Modulates the expression of cytokines involved in inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-chlorophenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | C19H20ClN3O2 | Different chlorophenyl substitution; studied for similar biological activities. |

| 1-(4-chloro-2-methoxyphenyl)-3-[4-[methyl(propan-2-yl)amino]methyl]-1,3-thiazol-2-yl]urea | C20H24ClN5O2S | Features a thiazole moiety; potential applications in HIV research. |

| 1-[3-(furan-3-yl)phenyl]-3-[4-[methyl(propan-2-yl)amino]methyl]-1,3-thiazol-2-yl]urea | C20H24N4O2S | Incorporates furan; investigated for anti-cancer properties. |

The unique combination of functional groups in this compound enhances its HDAC inhibitory activity while providing potent anti-cancer effects that are not as pronounced in structurally similar compounds.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast and colon cancer. The mechanism was primarily attributed to HDAC inhibition and subsequent reactivation of p21WAF/CIP1, a cyclin-dependent kinase inhibitor.

Study 2: Mechanistic Insights

Another research article provided insights into the molecular mechanisms through which this compound exerts its effects. The study noted that it induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and apoptosis. The findings suggested that this compound could serve as a dual-action agent targeting both epigenetic regulation and oxidative stress pathways.

Study 3: Pharmacokinetics

Pharmacokinetic studies indicated that after administration, the compound demonstrated favorable bioavailability and distribution characteristics, with significant brain penetration noted in animal models. This suggests potential for therapeutic applications beyond oncology, possibly extending into neurodegenerative diseases where HDAC inhibition could be beneficial.

Comparison with Similar Compounds

Modifications to the Aryl Group

Variations in the aryl group significantly influence bioactivity and physicochemical properties. Key analogs include:

Key Observations :

Modifications to the Indole Substituent

The 2-methoxyethyl group on the indole nitrogen is critical for metabolic stability. Analogs with alternative substituents include:

Key Observations :

Other Urea-Linked Modifications

The urea linker’s flexibility and substituent bulkiness affect target engagement:

Key Observations :

- Cyclic aliphatic groups (e.g., cyclooctyl) increase lipophilicity but reduce aqueous solubility .

- Heterocyclic substituents (e.g., furan) improve blood-brain barrier penetration .

Research Findings and Trends

- Antibacterial Activity : The 3-chloro-4-methylphenyl group combined with a flexible urea linker (e.g., 4-phenylbutan-2-yl) shows potent activity against Gram-positive pathogens .

- Anti-Tuberculosis Activity : Linear alkyl chains (e.g., heptyl) on urea improve activity against Mycobacterium tuberculosis, likely due to membrane disruption .

- Solubility vs. Activity : Ethoxy and methoxyethyl groups enhance solubility but may require balanced hydrophobicity for target binding .

Preparation Methods

Isocyanate-Amine Coupling

This method involves converting one amine precursor into an isocyanate, followed by reaction with a secondary amine. For example, 3-chloro-4-methylaniline can be treated with triphosgene to generate 3-chloro-4-methylphenyl isocyanate, which subsequently reacts with 1-(2-methoxyethyl)-1H-indol-3-amine:

$$

\text{3-Chloro-4-methylaniline} + \text{triphosgene} \rightarrow \text{3-chloro-4-methylphenyl isocyanate} + \text{HCl}

$$

$$

\text{3-chloro-4-methylphenyl isocyanate} + \text{1-(2-methoxyethyl)-1H-indol-3-amine} \rightarrow \text{Target Urea}

$$

Key advantages include high atom economy and minimal byproducts. However, isocyanate handling demands rigorous moisture exclusion.

Carbodiimide-Mediated Urea Formation

Alternatively, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate amines for urea bond formation. Here, 3-chloro-4-methylaniline and 1-(2-methoxyethyl)-1H-indol-3-amine are coupled in the presence of EDC and hydroxybenzotriazole (HOBt):

$$

\text{3-Chloro-4-methylaniline} + \text{1-(2-methoxyethyl)-1H-indol-3-amine} \xrightarrow{\text{EDC/HOBt}} \text{Target Urea}

$$

This method avoids isocyanate intermediates but requires stoichiometric reagent use and generates urea linkages in moderate yields (60–75%).

Stepwise Synthesis of this compound

Preparation of 1-(2-Methoxyethyl)-1H-indol-3-amine

The indole precursor is synthesized via N-alkylation of indol-3-amine with 2-methoxyethyl chloride under basic conditions:

$$

\text{Indol-3-amine} + \text{2-methoxyethyl chloride} \xrightarrow{\text{NaH, DMF}} \text{1-(2-methoxyethyl)-1H-indol-3-amine}

$$

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Sodium hydride | 88 |

| Solvent | DMF | 90 |

| Temperature | 0°C → rt | 85 |

Generation of 3-Chloro-4-methylphenyl Isocyanate

3-Chloro-4-methylaniline reacts with triphosgene in anhydrous DCM:

$$

\text{3-Chloro-4-methylaniline} + \text{CCl}3\text{OCO}2\text{CCl}_3 \xrightarrow{\text{DCM}} \text{3-chloro-4-methylphenyl isocyanate}

$$

Reaction Monitoring :

- Completion confirmed via FT-IR (disappearance of N-H stretch at 3350 cm⁻¹, appearance of isocyanate peak at 2270 cm⁻¹).

Urea Bond Formation

The isocyanate intermediate is reacted with 1-(2-methoxyethyl)-1H-indol-3-amine in DCM with DABCO:

$$

\text{3-Chloro-4-methylphenyl isocyanate} + \text{1-(2-methoxyethyl)-1H-indol-3-amine} \xrightarrow{\text{DABCO, DCM}} \text{Target Urea}

$$

Yield and Purity :

- Isolated yield: 82%

- Purity (HPLC): 92%

Alternative Synthetic Routes

One-Pot Urea Synthesis

A single-step approach using 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC) as a coupling agent:

$$

\text{3-Chloro-4-methylaniline} + \text{1-(2-methoxyethyl)-1H-indol-3-amine} \xrightarrow{\text{HFC, DABCO}} \text{Target Urea}

$$

Advantages :

Limitations :

- Requires 1.2 equiv. HFC

- Prolonged reaction time (14–18 h)

Microwave-Assisted Synthesis

Accelerating urea formation via microwave irradiation (100°C, 30 min) improves yield to 89% while reducing side products.

Optimization and Characterization

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.52 | 68 |

| DMF | 36.7 | 45 |

Polar aprotic solvents like DMF destabilize intermediates, favoring DCM for urea synthesis.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, urea NH), 7.45–6.98 (m, 7H, aromatic), 4.15 (t, J = 5.8 Hz, 2H, -OCH₂CH₂O-), 3.67 (s, 3H, -OCH₃).

- ESI-HRMS : m/z calcd for C₁₉H₂₀ClN₃O₂ [M + H]⁺: 374.1271; found: 374.1273.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

Q & A

Q. What are the established synthetic routes for 1-(3-chloro-4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation :

- Chloro-methylphenyl urea formation : React 3-chloro-4-methylaniline with phosgene or a safer equivalent (e.g., triphosgene) to generate the isocyanate intermediate, followed by coupling with an amine.

- Indole functionalization : Introduce the 2-methoxyethyl group to the indole nitrogen via alkylation using 2-methoxyethyl chloride under basic conditions (e.g., NaH in DMF) .

Coupling : Combine intermediates using carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct urea formation via isocyanate-amine reactions.

- Optimization : Key parameters include temperature (0–25°C for coupling), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 excess of isocyanate). Purity is monitored via TLC and HPLC .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro-methylphenyl protons at δ 6.8–7.4 ppm, indole NH at δ ~10.5 ppm) and methoxyethyl group integration .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in aromatic regions and confirm connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragments (e.g., loss of methoxyethyl group).

- HPLC-PDA : Purity >95% is achieved using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., IC50 variability) across studies?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.

- Validate protocols via dose-response curves (3–6 replicates).

- Data Normalization :

- Normalize activity to housekeeping genes/proteins (e.g., β-actin) or internal standards.

- Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .

- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259391) and correlate with structural analogs (e.g., substituent effects on potency) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Analog Synthesis :

- Substituent Variation : Modify the methoxyethyl chain (e.g., ethoxyethyl, hydroxyethyl) or chloro-methylphenyl group (e.g., fluoro-methyl).

- Scaffold Hopping : Replace indole with tetrahydroquinoline (see ) to assess ring rigidity effects.

- In Silico Modeling :

- Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., kinase ATP pockets).

- QSAR : Develop regression models correlating logP, polar surface area, and IC50 values .

Q. How should researchers design experiments to investigate metabolic stability and toxicity?

Methodological Answer:

- In Vitro Metabolism :

- Liver Microsomes : Incubate with human hepatocytes (1 µM compound, 37°C) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., demethylation, glucuronidation) .

- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- In Vivo Toxicity :

- Acute Toxicity (OECD 423) : Administer escalating doses (10–300 mg/kg) to rodents; monitor weight, organ histopathology.

- Genotoxicity : Ames test (TA98/TA100 strains) ± metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.